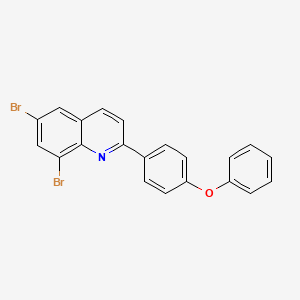

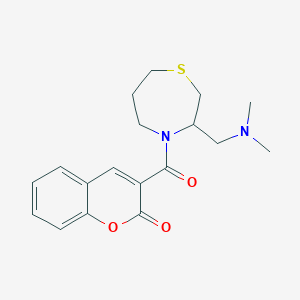

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-(2-fluorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C28H28FN3O5 and its molecular weight is 505.546. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oncological Applications

Research has demonstrated the potential of related compounds in the evaluation of tumor proliferation. For instance, a study involving a closely related compound, 18F-ISO-1, explored its utility in assessing cellular proliferation in tumors by PET imaging. This investigation revealed a significant correlation between tumor uptake values and the Ki-67 proliferation index, suggesting the compound's potential for evaluating the proliferative status of solid tumors. The study found no adverse effects, indicating a promising safety profile for clinical trials (Dehdashti et al., 2013).

Pharmacological Synthesis

Another domain of application is the development of efficient synthetic routes for compounds with significant pharmacological properties. A study described the synthesis of YM758 monophosphate, a potent If channel inhibitor, using a novel, practical, and efficient method. This route eliminated the need for chlorinated solvents and extensive purification, showcasing the potential of chemical modifications in enhancing the production of pharmacologically active compounds (Yoshida et al., 2014).

Chemical Synthesis and Modification

Chemical synthesis research has also focused on generating quinazoline derivatives and exploring their interactions. For example, the reaction of certain acid amides with triethyloxonium fluoroborate led to the formation of quinazoline derivatives, highlighting a methodological interest in the construction of complex organic molecules with potential therapeutic applications (Kato et al., 1976).

Imaging and Diagnostic Applications

Fluorine-18 labeled benzamide analogues have been synthesized for imaging the sigma2 receptor status of solid tumors with positron emission tomography (PET). These compounds demonstrated high tumor uptake and acceptable tumor/normal tissue ratios in preclinical models, suggesting their utility in oncological imaging to assess tumor proliferative status and potentially guide therapeutic interventions (Tu et al., 2007).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with 6,7-dimethoxy-3,4-dihydroquinazolin-4-one to form an intermediate, which is then reacted with N-isopropylbenzamide to yield the final product.", "Starting Materials": [ "2-fluorobenzylamine", "6,7-dimethoxy-3,4-dihydroquinazolin-4-one", "N-isopropylbenzamide", "Sodium hydride", "Dimethylformamide", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzylamine (1.0 equiv) in dry dimethylformamide (DMF) and cool the solution to 0°C. Add sodium hydride (1.2 equiv) to the solution and stir for 30 minutes.", "Step 2: Add 6,7-dimethoxy-3,4-dihydroquinazolin-4-one (1.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding methanol (10 mL) and stir for 30 minutes.", "Step 4: Filter the precipitate and wash with methanol. Dry the solid under vacuum.", "Step 5: Dissolve the intermediate in chloroform and add N-isopropylbenzamide (1.2 equiv). Stir the reaction mixture for 24 hours at room temperature.", "Step 6: Quench the reaction by adding hydrochloric acid (1 M) and stir for 30 minutes.", "Step 7: Extract the product with chloroform and wash the organic layer with sodium bicarbonate solution and brine.", "Step 8: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 9: Purify the crude product by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 10: Recrystallize the purified product from methanol to obtain the final compound." ] } | |

CAS RN |

1185052-34-9 |

Molecular Formula |

C28H28FN3O5 |

Molecular Weight |

505.546 |

IUPAC Name |

4-[[1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C28H28FN3O5/c1-17(2)30-26(33)19-11-9-18(10-12-19)15-32-27(34)21-13-24(36-3)25(37-4)14-23(21)31(28(32)35)16-20-7-5-6-8-22(20)29/h5-14,17H,15-16H2,1-4H3,(H,30,33) |

InChI Key |

WEFJEDFPSUHEPA-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4F)OC)OC |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-chloro-N-(3-methyl-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2728213.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2728215.png)

![(1H-indazol-3-yl)(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2728216.png)

![1,1,1-trifluoro-3-{[2-(1H-indol-3-yl)ethyl]amino}-2-propanol](/img/structure/B2728219.png)

![2-Ethyl-5-(furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728220.png)

![4-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2728221.png)

![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B2728222.png)

![1-(2-methylallyl)-2-undecyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2728224.png)